molecular formula C12H12O5 B11757145 Furan-2-ylmethyl prop-2-yn-1-yl succinate

Furan-2-ylmethyl prop-2-yn-1-yl succinate

Cat. No.: B11757145
M. Wt: 236.22 g/mol
InChI Key: CDFWXPFDFIEYRL-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl prop-2-yn-1-yl succinate is an organic compound with the molecular formula C12H12O5 and a molecular weight of 236.22 g/mol . This compound is characterized by the presence of a furan ring, a prop-2-yn-1-yl group, and a succinate ester. It is used in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl prop-2-yn-1-yl succinate typically involves the esterification of succinic acid with furan-2-ylmethyl alcohol and prop-2-yn-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl prop-2-yn-1-yl succinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furan-2-ylmethyl prop-2-yn-1-yl succinate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl prop-2-yn-1-yl succinate involves its interaction with specific molecular targets and pathways. The furan ring and the prop-2-yn-1-yl group can interact with enzymes and receptors, leading to various biological effects. The succinate ester moiety can undergo hydrolysis to release succinic acid, which participates in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethyl prop-2-yn-1-yl acetate
  • Furan-2-ylmethyl prop-2-yn-1-yl butyrate
  • Furan-2-ylmethyl prop-2-yn-1-yl malonate

Uniqueness

Furan-2-ylmethyl prop-2-yn-1-yl succinate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the furan ring and the prop-2-yn-1-yl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

4-O-(furan-2-ylmethyl) 1-O-prop-2-ynyl butanedioate

InChI

InChI=1S/C12H12O5/c1-2-7-16-11(13)5-6-12(14)17-9-10-4-3-8-15-10/h1,3-4,8H,5-7,9H2

InChI Key

CDFWXPFDFIEYRL-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)CCC(=O)OCC1=CC=CO1

Origin of Product

United States

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